molecular formula C7H3F3N2OS B8537043 7-Trifluoroacetylimidazo[5,1-b]thiazole

7-Trifluoroacetylimidazo[5,1-b]thiazole

Cat. No.: B8537043
M. Wt: 220.17 g/mol
InChI Key: MIRURQBGDJNFKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Trifluoroacetylimidazo[5,1-b]thiazole is a functionalized heterocyclic compound designed for research and development applications. The imidazo[5,1-b]thiazole scaffold is recognized in medicinal chemistry as a privileged structure. Its derivatives are frequently explored in the synthesis of novel molecules with potential pharmacological activities. The incorporation of the trifluoroacetyl group at the 7-position provides a reactive handle for further chemical modification, making this compound a valuable intermediate for constructing more complex chemical entities. Researchers utilize this and related scaffolds in the design of compounds for biological screening against various targets. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H3F3N2OS

Molecular Weight

220.17 g/mol

IUPAC Name

2,2,2-trifluoro-1-imidazo[5,1-b][1,3]thiazol-7-ylethanone

InChI

InChI=1S/C7H3F3N2OS/c8-7(9,10)5(13)4-6-12(3-11-4)1-2-14-6/h1-3H

InChI Key

MIRURQBGDJNFKN-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=C(N=CN21)C(=O)C(F)(F)F

Origin of Product

United States

Advanced Synthetic Methodologies for Imidazo 5,1 B Thiazole Scaffolds and Their Derivatization

Cycloaddition and Annulation Strategies for Imidazo[5,1-b]thiazole (B6145799) Core Construction

The construction of the imidazo[5,1-b]thiazole nucleus can be achieved through various synthetic routes, including modern catalytic domino reactions and traditional annulation strategies. These methods provide access to the core structure, which can then be functionalized to yield target molecules like 7-Trifluoroacetylimidazo[5,1-b]thiazole.

Copper-Catalyzed Domino Reactions and Cascade Couplings

Copper-catalyzed reactions have emerged as powerful tools in heterocyclic synthesis due to their efficiency and functional group tolerance. Domino or cascade reactions, where multiple bond-forming events occur in a single synthetic operation, are particularly attractive for building complex molecular architectures from simple precursors. For the synthesis of the imidazo[5,1-b]thiazole scaffold, a copper-catalyzed cascade cyclization of 2-haloaryl isothiocyanates with isocyanides has been developed. This process involves a sequence of intermolecular [3+2] cycloaddition and intramolecular Ullmann-type C-S bond formation.

While this method has been demonstrated for benzo[d]imidazo[5,1-b]thiazoles, the principles can be extended to the synthesis of the core imidazo[5,1-b]thiazole ring system. The general applicability of copper catalysts in promoting C-N and C-S bond formations is central to these transformations.

Table 1: Illustrative Copper-Catalyzed Domino Reaction for Benzo[d]imidazo[5,1-b]thiazole Synthesis The following data is representative of the synthesis of related scaffolds and illustrates the general conditions that could be adapted.

Entry Reactant 1 Reactant 2 Catalyst Base Solvent Yield (%)
1 2-chlorobenzothiazole Ethyl isocyanoacetate Cu(OAc)₂ Cs₂CO₃ DMSO 85
2 2-bromobenzothiazole Ethyl isocyanoacetate Cu(OAc)₂ Cs₂CO₃ DMSO 92

Copper-Promoted Cycloaddition with Isocyanides

A notable strategy for constructing the imidazo[5,1-b]thiazole ring system involves the copper-promoted [3+2] cycloaddition of α-methylenyl isocyanides with thiazole (B1198619) derivatives. evitachem.combeilstein-journals.org This methodology offers a tunable route to different isomers of imidazothiazoles. Specifically, the reaction of 2-chloroor 2-bromothiazoles with α-methylenyl isocyanides in the presence of a copper catalyst selectively yields imidazo[5,1-b]thiazole derivatives. evitachem.combeilstein-journals.org These reactions are typically carried out under mild conditions and show good tolerance for a variety of functional groups, making them highly valuable for scaffold construction. evitachem.combeilstein-journals.org

The general mechanism involves the coordination of the copper catalyst to the reactants, facilitating the cycloaddition process. The choice of the thiazole precursor is crucial in directing the regioselectivity of the cyclization to form the desired imidazo[5,1-b]thiazole isomer. evitachem.combeilstein-journals.org

Traditional Annulation Routes (e.g., 2-aminothiazole (B372263) reactions)

One of the most established and widely used methods for the synthesis of the imidazo[2,1-b]thiazole (B1210989) scaffold, a close isomer, involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. This classical Hantzsch-type reaction can be adapted for the synthesis of imidazo[5,1-b]thiazoles. A common approach for the synthesis of this compound involves the reaction of 2-aminothiazole derivatives with appropriate trifluoroacetylating agents. nih.gov The initial step is the formation of the imidazo[5,1-b]thiazole core, which is then acylated.

The reaction typically proceeds by nucleophilic attack of the endocyclic nitrogen of the 2-aminothiazole onto the electrophilic carbonyl carbon of an α-haloketone, followed by intramolecular cyclization and dehydration to form the fused imidazole (B134444) ring. The versatility of this method lies in the wide availability of substituted 2-aminothiazoles and α-halocarbonyl compounds, allowing for the introduction of various substituents on the final heterocyclic scaffold.

Strategic Functionalization and Derivatization Approaches

Once the imidazo[5,1-b]thiazole scaffold is constructed, further modifications can be introduced to synthesize specific target molecules. These functionalization strategies are crucial for tuning the biological activity and properties of the core structure.

Intermediate Derivatization Methods for Scaffold Modification

The concept of intermediate derivatization is a powerful strategy in medicinal and agricultural chemistry to enhance the success rate of discovering new active compounds. nih.govnih.gov This approach involves synthesizing a core scaffold and then introducing a variety of functional groups through reactions on an intermediate. For the imidazo[5,1-b]thiazole system, this could involve the synthesis of a key intermediate, such as a 7-amino or 7-hydroxy-imidazo[5,1-b]thiazole, which can then be acylated with trifluoroacetic anhydride (B1165640) or a related reagent to yield this compound. nih.govnih.gov

This method allows for the rapid generation of a library of derivatives from a common intermediate, facilitating structure-activity relationship (SAR) studies. For instance, an imine skeleton on the imidazo[5,1-b]thiazole core can be modified and then subjected to intramolecular nucleophilic substitution to create a diverse range of derivatives. nih.govnih.gov

Table 2: Representative Intermediate Derivatization for Functionalization This table illustrates a general concept of derivatizing a common intermediate, which is applicable for creating diverse scaffolds.

Intermediate Reagent Reaction Type Product Functional Group
7-Aminoimidazo[5,1-b]thiazole Trifluoroacetic anhydride Acylation 7-Trifluoroacetylamino
Imidazo[5,1-b]thiazole-7-carbaldehyde Primary Amine Reductive Amination 7-Aminomethyl

Introduction of Electrophilic Groups (e.g., via Vilsmeier-Haack reagent)

The introduction of electrophilic groups, such as a formyl group, onto the imidazo[5,1-b]thiazole ring can provide a handle for further synthetic transformations. The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds. mdpi.com The Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), is a potent electrophile that can react with the imidazo[5,1-b]thiazole core.

While the specific regioselectivity of the Vilsmeier-Haack reaction on the unsubstituted imidazo[5,1-b]thiazole ring would need to be determined experimentally, it is a well-established method for introducing a carbaldehyde group onto heterocyclic systems. This formyl group can then be converted into a variety of other functionalities, such as carboxylic acids, amines, or used in condensation reactions to build more complex structures. It has been used to introduce a formyl group at position 5 of a 6-substituted imidazo[2,1-b]thiazole. mdpi.com

Selective Substituent Introduction and Manipulation

The imidazo[5,1-b]thiazole scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of molecules with a wide range of biological activities. mdpi.comresearchgate.net The ability to selectively introduce and manipulate substituents on this fused ring system is crucial for modulating the pharmacological properties of its derivatives. nih.govresearchgate.net A variety of synthetic strategies have been developed to achieve regioselective functionalization, allowing for the creation of diverse chemical libraries for drug discovery. nih.gov

One common approach involves the derivatization of pre-formed imidazo[5,1-b]thiazole rings. For instance, electrophilic substitution reactions can be employed to introduce substituents at specific positions, guided by the inherent electronic properties of the heterocyclic system. The electron-rich nature of the imidazole and thiazole rings facilitates reactions such as halogenation, nitration, and acylation. The precise location of substitution is often influenced by the existing substituents on the ring and the reaction conditions employed.

Furthermore, the introduction of functional groups can serve as a handle for subsequent manipulations. For example, a halogenated imidazo[5,1-b]thiazole can undergo various cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, to introduce aryl, vinyl, or alkynyl groups. Similarly, amino groups can be introduced and subsequently modified through acylation, alkylation, or diazotization reactions to generate a wide array of derivatives. nih.gov The development of multicomponent reactions, such as the Groebke–Blackburn–Bienaymé reaction, has also provided a one-pot method for constructing substituted imidazo[2,1-b]thiazoles, an isomeric scaffold, which highlights the efficiency of modern synthetic methods in creating molecular diversity. mdpi.com

Synthetic Strategies for Trifluoroacetylation within Imidazo[5,1-b]thiazole Scaffolds

The introduction of a trifluoroacetyl group (-COCF₃) into a heterocyclic scaffold can significantly impact its physicochemical and biological properties. The strong electron-withdrawing nature of the trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability. researchgate.netnih.gov

Methods for Introducing Trifluoroacetyl Moieties to Heterocycles

Several methodologies exist for the trifluoroacetylation of heterocyclic compounds. The choice of method often depends on the nature of the heterocyclic ring and the desired regioselectivity.

A widely used and powerful reagent for this transformation is trifluoroacetic anhydride (TFAA) . pharm.or.jp TFAA is highly electrophilic and reacts readily with nucleophilic heterocycles. This reaction can proceed directly with electron-rich heterocycles or can be facilitated by the presence of a base. For instance, a chemoselective α-trifluoroacetylation of tertiary amides using TFAA in the presence of a weak base like 2,4,6-collidine has been reported, demonstrating its utility under mild conditions. organic-chemistry.org This method leverages the electrophilic activation of the substrate to achieve high yields and selectivity. organic-chemistry.org

Another common reagent is trifluoroacetic acid (TFA) . While less reactive than TFAA, TFA can be used in conjunction with activating agents or under specific reaction conditions to achieve trifluoroacetylation. acs.org For example, the combination of TFA and 2,2,2-trifluoroethanol (B45653) (TFE) has been shown to be an effective medium for certain reactions on heterocyclic scaffolds. researchgate.net

Other specialized reagents and methods include the use of trifluoroacetyl-containing building blocks that are then used in cyclization reactions to form the desired heterocycle. researchgate.net For example, 1,1,1-trifluoro-2,4-diones can be condensed with appropriate precursors to yield trifluoromethyl-substituted pyrroles. researchgate.net The reaction of mesoionic 1,3-oxazolium-5-olates with amidines provides a route to 5-trifluoroacetylimidazoles. pharm.or.jp Similarly, trifluoromethyl(β-bromoalkenyl)ketones react with benzimidamides to afford 5-(trifluoroacetyl)imidazoles. researchgate.net

Table 1: Common Reagents for Trifluoroacetylation of Heterocycles
ReagentTypical Reaction ConditionsKey FeaturesReference
Trifluoroacetic Anhydride (TFAA)Often used with a weak base (e.g., pyridine, 2,4,6-collidine) in an aprotic solvent. Can be used in situ.Highly electrophilic, versatile, and suitable for a wide range of heterocycles. pharm.or.jporganic-chemistry.org
Trifluoroacetic Acid (TFA)May require activating agents (e.g., T3P) or specific solvent systems (e.g., TFE).Less reactive than TFAA, but readily available and cost-effective. acs.orgresearchgate.net
Ethyl TrifluoroacetateOften used in condensation reactions with strong bases (e.g., sodium ethoxide).Acts as a C2 synthon for introducing the trifluoroacetyl group.
Trifluoroacetyl-containing Building BlocksVaries depending on the specific cyclization reaction (e.g., condensation, cycloaddition).Allows for the construction of the trifluoroacetylated heterocycle from acyclic precursors. researchgate.net

Regioselective Trifluoroacetylation at the C-7 Position of Imidazo[5,1-b]thiazole

The synthesis of this compound involves the regioselective introduction of the trifluoroacetyl group at the C-7 position of the fused heterocyclic system. A common and effective strategy to achieve this involves a condensation and cyclization sequence. evitachem.com

The synthesis typically begins with a 2-aminothiazole derivative as the starting material. evitachem.com This precursor contains the necessary thiazole ring and a nucleophilic amino group. The key step is the reaction of this 2-aminothiazole with a suitable trifluoroacetylating agent, such as trifluoroacetic anhydride (TFAA) or trifluoroacetic acid. evitachem.com The reaction proceeds through the formation of an intermediate that subsequently undergoes an intramolecular cyclization to form the fused imidazo[5,1-b]thiazole ring system, with the trifluoroacetyl group positioned at C-7. The regioselectivity is controlled by the nature of the starting materials and the reaction pathway, which directs the cyclization to form the thermodynamically stable fused bicyclic product. The resulting product is then characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity. evitachem.com

Optimization of Reaction Conditions for "this compound" Synthesis

Optimizing the reaction conditions is critical for maximizing the yield and purity of this compound while minimizing reaction time and the formation of byproducts. Several parameters can be systematically varied to achieve the desired outcome. researchgate.net

Temperature: The reaction temperature plays a crucial role. The formation of the trifluoroacetyl group on the imidazole ring is conducted under controlled temperature conditions. evitachem.com For related imidazo-thiazole compounds, it has been documented that varying the reaction time and temperature can optimize the reaction yields. evitachem.com A screening of temperatures, for instance from room temperature to reflux, can help determine the optimal balance between reaction rate and selectivity.

Solvent: The choice of solvent can significantly influence the reaction outcome. Aprotic solvents are commonly employed in such syntheses. For the synthesis of related heterocyclic systems, non-polar aprotic solvents have been shown to give slightly higher yields compared to polar aprotic solvents. researchgate.net A screening of solvents with varying polarities, such as toluene, dioxane, or acetonitrile, can be performed to identify the most suitable medium.

Base/Catalyst: The presence and nature of a base or catalyst can be critical. In many acylation reactions, a base is used to neutralize the acid byproduct and facilitate the reaction. For similar multicomponent reactions leading to heterocyclic scaffolds, bases like triethylamine (B128534) have been shown to be effective activators. researchgate.net The stoichiometry of the base can also be optimized; for example, using a threefold equivalent of triethylamine has resulted in consistently higher yields in certain systems. researchgate.net

Reaction Time: The duration of the reaction is another important parameter. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) allows for the determination of the optimal reaction time to ensure complete conversion of the starting materials without significant degradation of the product.

Table 2: Parameters for Optimization of this compound Synthesis
ParameterVariables to TestPotential ImpactReference
TemperatureRoom Temperature, 40°C, 60°C, RefluxAffects reaction rate and selectivity. Higher temperatures may lead to faster reactions but also potential side products. evitachem.com
SolventToluene, Dioxane, Acetonitrile, DMF, CH₂Cl₂Influences solubility of reactants and can affect reaction pathways and yields. researchgate.net
BaseTriethylamine, Pyridine, DIPEA, K₂CO₃Neutralizes acidic byproducts; can act as a catalyst. The choice and amount of base can impact yield. researchgate.net
Concentration0.1 M, 0.5 M, 1.0 MCan affect reaction rates and, in some cases, the equilibrium position of the reaction.

Elucidation of Reaction Mechanisms and Reactivity Profiles of Imidazo 5,1 B Thiazole Systems

Mechanistic Pathways of Core Annulation Reactions

The formation of the imidazo[5,1-b]thiazole (B6145799) core involves several synthetic strategies, primarily centered around the construction of the fused bicyclic system through key bond formations.

Cycloaddition reactions represent a powerful tool for the construction of heterocyclic systems. In the context of imidazo[5,1-b]thiazole synthesis, [3+2] cycloaddition reactions have been employed. For instance, the reaction of an azomethine ylide, generated in situ from isatin (B1672199) and a secondary amine, with an ethylene (B1197577) derivative of an imidazo[2,1-b]thiazole (B1210989) scaffold can afford spirooxindole-imidazo[2,1-b]thiazole hybrids. This reaction proceeds in a stereoselective manner to yield the final product. mdpi.com

Another relevant approach involves multicomponent reactions, such as the Groebke–Blackburn–Bienaymé (GBB) reaction. This one-pot synthesis combines an aldehyde, an aminothiazole, and an isocyanide to construct the imidazo[2,1-b]thiazole framework. mdpi.com The mechanism is believed to proceed through the formation of an intermediate that undergoes cyclization. mdpi.com While these examples pertain to the isomeric imidazo[2,1-b]thiazole system, the principles of cycloaddition and multicomponent reactions are applicable to the synthesis of related fused imidazole (B134444) heterocycles.

A prevalent strategy for the synthesis of the imidazo[5,1-b]thiazole ring system involves the intramolecular coupling of a carboxylic acid with an imidazole nitrogen. electronicsandbooks.com This process is a key step in forming the fused ring structure. The synthesis often begins with a three-component reaction to generate a substituted sulfanyl (B85325) imidazole intermediate, which then undergoes intramolecular cyclization. electronicsandbooks.com

For the isomeric imidazo[2,1-b]thiazole system, a common synthetic route involves the reaction of 2-aminothiazoles with α-haloketones. This reaction proceeds via an initial N-alkylation followed by an intramolecular cyclization, which constitutes a C-N bond formation step, to yield the final bicyclic product. Furthermore, visible-light-activated C-C and C-N bond formation has been reported for the synthesis of imidazo[2,1-b]thiazoles in a multicomponent, one-pot reaction under catalyst and solvent-free conditions. rsc.org Another method involves an S-propargylation of 2-mercaptoimidazoles followed by a 5-exo-dig cyclization and isomerization sequence to furnish imidazo[2,1-b]thiazoles. acs.org

Copper-catalyzed C-N coupling reactions have also been instrumental in the synthesis of more complex derivatives. For example, a two-fold copper-catalyzed C-N coupling of 5-bromo-6-(2-bromophenyl)imidazo[2,1-b]thiazole with various amines has been used to prepare 5H-thiazolo[2′,3′:2,3]imidazo[4,5-b]indole derivatives. rsc.org

While specific literature on rearrangement reactions leading directly to benzo[d]imidazo[5,1-b]thiazoles is not extensively detailed in the provided context, rearrangements are a known phenomenon in heterocyclic chemistry. For instance, rearrangements of 1,5-benzodiazepine-2,4-diones have been observed to yield benzimidazolone derivatives under certain reaction conditions, indicating that ring contraction and rearrangement pathways can occur in related nitrogen-containing heterocyclic systems. researchgate.net The synthesis of benzo[d]imidazo[2,1-b]thiazoles has been achieved through the condensation of aromatic ketones with 5-(biphenyl-4-yl)-1,3,4-thiadiazol-2-amine under microwave irradiation. nih.gov

Reactivity of the Imidazo[5,1-b]thiazole Nucleus

The reactivity of the imidazo[5,1-b]thiazole nucleus is influenced by the electronic properties of the fused imidazole and thiazole (B1198619) rings.

The sulfur atom in the thiazole ring is susceptible to oxidation. The chemical reactivity of imidazo[5,1-b]thiazol-3-ones has been explored, and one of the described reactions is the oxidation to the corresponding sulfone. electronicsandbooks.com In the broader context of thiazole chemistry, oxidation of the nitrogen atom can lead to the aromatic thiazole N-oxide, while oxidation at the sulfur atom can result in non-aromatic sulfoxides and sulfones. wikipedia.org

Information regarding the specific reduction of the imidazole ring within the imidazo[5,1-b]thiazole system is not extensively covered in the provided search results. However, the general reactivity of thiazoles indicates that they are less basic than imidazoles. pharmaguideline.com Deprotonation with strong bases typically occurs at the C2 position of the thiazole ring. pharmaguideline.com

Nucleophilic and Electrophilic Substitution Patterns

The imidazo[5,1-b]thiazole ring system is an electron-rich heterocyclic compound. The presence of two nitrogen atoms and a sulfur atom influences the electron density distribution across the bicyclic structure, making it susceptible to attack by both electrophiles and nucleophiles at different positions. The attachment of a strongly electron-withdrawing 7-trifluoroacetyl group significantly modulates this reactivity.

Nucleophilic Substitution:

The primary site for nucleophilic attack on 7-Trifluoroacetylimidazo[5,1-b]thiazole is the carbonyl carbon of the trifluoroacetyl group. This carbon is highly electrophilic due to the polarization of the C=O bond and the strong inductive effect of the adjacent trifluoromethyl (-CF₃) group. Nucleophiles can attack this site, leading to the cleavage of the acyl-nitrogen bond and the potential for deacetylation or transformation of the trifluoroacetyl group.

While less common, nucleophilic substitution on the imidazo[5,1-b]thiazole ring itself is also a possibility, particularly through an SNAr (Nucleophilic Aromatic Substitution) mechanism if a suitable leaving group is present on the ring. However, the electron-rich nature of the ring system generally disfavors this type of reaction unless significantly activated. In a related isomeric system, imidazo[2,1-b]thiazole, intramolecular nucleophilic substitution has been reported, suggesting the potential for such reactivity within this class of compounds.

Electrophilic Substitution:

The imidazo[5,1-b]thiazole ring is inherently activated towards electrophilic substitution due to its electron-rich character. Theoretical and experimental studies on the parent imidazo[2,1-b]thiazole system, an isomer of the core structure in the title compound, have shown that electrophilic substitution, such as bromination and trifluoroacetylation, preferentially occurs at the C5 position. rsc.org This suggests that the position equivalent to C5 in the imidazo[5,1-b]thiazole system would also be a likely site for electrophilic attack.

However, the presence of the deactivating 7-trifluoroacetyl group will significantly influence the outcome of electrophilic substitution reactions. This group withdraws electron density from the imidazole portion of the ring system, making it less susceptible to electrophilic attack. The thiazole ring may become the more favored site for electrophiles. The precise regioselectivity would depend on the specific electrophile and reaction conditions.

Reaction TypeProbable Site of AttackInfluencing Factors
Nucleophilic Substitution Carbonyl carbon of the trifluoroacetyl groupStrong polarization of the C=O bond, Inductive effect of the -CF₃ group
Imidazo[5,1-b]thiazole ringPresence of a good leaving group, Ring activation
Electrophilic Substitution C5 position (based on isomeric systems)Electron-donating nature of the ring system
Thiazole ringDeactivating effect of the 7-trifluoroacetyl group on the imidazole ring

Kinetic and Thermodynamic Considerations in "this compound" Synthesis and Transformations

Detailed kinetic and thermodynamic data for the synthesis and transformations of this compound are not extensively reported in the available scientific literature. However, general principles of physical organic chemistry allow for a qualitative discussion of the factors that would govern these aspects.

Synthesis:

The synthesis of this compound would likely involve the acylation of an imidazo[5,1-b]thiazole precursor with a trifluoroacetylating agent, such as trifluoroacetic anhydride (B1165640) or trifluoroacetyl chloride.

Kinetics: The rate of this acylation reaction would be dependent on several factors, including the nucleophilicity of the nitrogen atom on the imidazole ring, the electrophilicity of the trifluoroacetylating agent, the solvent, and the temperature. The use of a catalyst, such as a non-nucleophilic base, could accelerate the reaction by deprotonating the imidazole nitrogen, thereby increasing its nucleophilicity. The reaction kinetics would likely follow a second-order rate law, being first order in both the imidazo[5,1-b]thiazole and the acylating agent.

Thermodynamics: The acylation of an amine is generally an exothermic and exergonic process, leading to a thermodynamically stable amide-like linkage. The formation of the C-N bond is favored, and the reaction is typically irreversible under standard conditions. The equilibrium would lie far to the side of the this compound product.

Transformations:

Transformations of this compound would primarily involve reactions of the trifluoroacetyl group or the heterocyclic ring system.

Kinetics of Nucleophilic Acyl Substitution: The rate of nucleophilic attack on the trifluoroacetyl group would be influenced by the strength of the incoming nucleophile and the stability of the tetrahedral intermediate formed. The highly electron-withdrawing nature of the trifluoromethyl group would stabilize the developing negative charge on the oxygen atom in the tetrahedral intermediate, potentially increasing the rate of reaction compared to a non-fluorinated acetyl group.

Thermodynamics of Nucleophilic Acyl Substitution: The thermodynamic favorability of a nucleophilic acyl substitution reaction would depend on the relative basicities of the incoming nucleophile and the departing imidazo[5,1-b]thiazolyl anion. For the reaction to be thermodynamically favorable, the incoming nucleophile should generally be a stronger base than the leaving group.

Kinetics and Thermodynamics of Electrophilic Aromatic Substitution: The activation energy for electrophilic substitution on the imidazo[5,1-b]thiazole ring would be increased due to the deactivating effect of the 7-trifluoroacetyl group. This would result in slower reaction rates compared to the unsubstituted parent heterocycle. The thermodynamic profile would depend on the stability of the resulting substituted product versus the starting material.

ProcessKey Kinetic FactorsKey Thermodynamic Factors
Synthesis (Acylation) Nucleophilicity of imidazole nitrogen, Electrophilicity of acylating agent, Catalyst, Temperature, SolventExothermic and exergonic formation of a stable C-N bond
Transformation (Nucleophilic Acyl Substitution) Strength of the nucleophile, Stability of the tetrahedral intermediateRelative basicities of the nucleophile and the leaving group
Transformation (Electrophilic Aromatic Substitution) Deactivating effect of the trifluoroacetyl group, Nature of the electrophileStability of the substituted product

Molecular Structure and Conformation Analysis

Spectroscopic Characterization Methodologies for Structural Elucidation (e.g., NMR, FT-IR, Mass Spectrometry)

While specific spectral data for 7-Trifluoroacetylimidazo[5,1-b]thiazole is not extensively detailed in publicly available literature, the structural elucidation of related imidazo[2,1-b]thiazole (B1210989) and pyrazolo[5,1-b]thiazole derivatives is well-documented, providing a clear framework for its characterization. dergipark.org.trnih.govnih.gov These methodologies are crucial for confirming the molecular structure and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: In analogous structures, proton signals for the imidazo[2,1-b]thiazole core typically appear in the aromatic region. For instance, in various derivatives, the protons on the bicyclic system (C2-H and C5-H) are observed as singlets. dergipark.org.tr For the title compound, distinct signals would be expected for the protons at positions 2, 3, and 5, with their chemical shifts influenced by the strong electron-withdrawing effect of the 7-trifluoroacetyl group.

¹³C NMR: Carbon signals for the fused ring system in related compounds are well-defined. nih.gov The carbonyl carbon of the acetyl group and the carbon of the trifluoromethyl group would be particularly notable in the ¹³C NMR spectrum of this compound, appearing at characteristic downfield and upfield shifts, respectively.

¹⁹F NMR: This technique would be instrumental in confirming the presence of the -CF₃ group, showing a characteristic singlet in the spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum is used to identify key functional groups. For imidazo[2,1-b]thiazole derivatives, characteristic absorption bands are observed for C-H stretching of the aromatic rings and C=N stretching within the heterocyclic system. dergipark.org.tr For this compound, a strong absorption band corresponding to the carbonyl (C=O) stretching of the trifluoroacetyl group would be a prominent feature, typically appearing in the range of 1670-1690 cm⁻¹. dergipark.org.tr Additional strong bands corresponding to C-F stretching would also be expected.

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern. For related thiazole (B1198619) derivatives, the molecular ion peak is typically abundant. mdpi.com The mass spectrum of this compound would be expected to show a clear molecular ion peak, with characteristic fragmentation patterns involving the loss of the trifluoroacetyl group (CF₃CO) or the trifluoromethyl radical (•CF₃).

Table 1: Representative Spectroscopic Data for Analogous Imidazo[2,1-b]thiazole Derivatives This table presents data from related compounds to illustrate the expected spectral features.

TechniqueFunctional Group / ProtonExpected Chemical Shift / Frequency RangeReference Compound Type
¹H NMRRing Protons (e.g., C2-H, C5-H)~7.0 - 8.5 ppmSubstituted Imidazo[2,1-b]thiazoles dergipark.org.tr
FT-IRCarbonyl (C=O)1670 - 1690 cm⁻¹Acyl-hydrazone derivatives of Imidazo[2,1-b]thiazole dergipark.org.tr
FT-IRAromatic C-H~3050 - 3150 cm⁻¹Substituted Imidazo[2,1-b]thiazoles dergipark.org.tr
MSMolecular Ion (M⁺)Corresponds to molecular formulaThiazole derivatives mdpi.com

X-ray Crystallographic Studies of Imidazo[5,1-b]thiazole (B6145799) Derivatives

Studies on similar fused heterocyclic systems, such as benzo researchgate.netmdpi.comimidazo[2,1-b]thiazole, reveal that the fused ring system is essentially planar. dergipark.org.tr This planarity is a common feature of such aromatic bicyclic structures. The crystal structure would precisely define the orientation of the 7-trifluoroacetyl group relative to the plane of the fused rings. It is expected that the carbonyl group might be slightly twisted out of the plane of the ring system to minimize steric strain with adjacent atoms.

Table 2: Expected Crystallographic Parameters for the Imidazo[5,1-b]thiazole Core Based on data from analogous fused heterocyclic structures.

ParameterExpected Value / ObservationSignificance
Ring System ConformationPlanar or near-planarIndicates aromatic character and π-conjugation across the fused system.
C-S Bond Lengths~1.70 - 1.75 ÅTypical for a thiazole ring, indicating partial double bond character.
C=N Bond Lengths~1.30 - 1.38 ÅConsistent with imine functionality within the imidazole (B134444) and thiazole rings.
C(7)-C(carbonyl) Bond Length~1.45 - 1.50 ÅTypical single bond between an sp² carbon of the ring and an sp² carbonyl carbon.

Conformational Analysis of the Fused Ring System

The imidazo[5,1-b]thiazole fused ring system is inherently rigid due to its bicyclic and aromatic nature. As supported by crystallographic studies on related compounds, the two five-membered rings are expected to be coplanar to maximize π-orbital overlap and aromatic stabilization. dergipark.org.tr The presence of the bridgehead nitrogen atom contributes to this rigidity.

The primary conformational flexibility in this compound arises from the rotation around the single bond connecting the trifluoroacetyl group to the C7 position of the thiazole ring. However, this rotation is likely to be restricted due to steric hindrance between the carbonyl oxygen and the fluorine atoms of the trifluoromethyl group with the adjacent sulfur atom and C6 position of the ring system. The lowest energy conformation would likely involve a specific dihedral angle that balances electronic conjugation effects with steric repulsion.

Influence of the 7-Trifluoroacetyl Group on Molecular Geometry and Electronic Distribution

The trifluoroacetyl group is a powerful modulator of both molecular geometry and electronic properties due to a combination of steric and electronic effects. researchgate.netresearchgate.net

Electronic Influence: The trifluoroacetyl group is strongly electron-withdrawing due to the combined inductive effects of the three fluorine atoms and the carbonyl group. This has several consequences:

Electron Density: It significantly reduces the electron density of the entire imidazo[5,1-b]thiazole ring system. This deactivation makes the ring less susceptible to electrophilic attack.

Bond Polarization: The C=O bond is highly polarized, with the carbonyl carbon being significantly electrophilic. The bond between C7 of the thiazole ring and the carbonyl carbon is also polarized.

Acidity: The electron-withdrawing nature of the group would increase the acidity of the protons on the ring system, particularly the one at the C5 position.

Geometric Influence:

Steric Hindrance: The trifluoromethyl group has a steric demand that is comparable to an ethyl or isopropyl group. researchgate.net This bulk can influence the planarity of the molecule. While the fused ring system itself remains planar, the trifluoroacetyl group may be forced to twist out of this plane to avoid steric clashes, as mentioned previously.

Bond Lengths and Angles: The attachment of this strongly electronegative group can cause minor but measurable changes in the bond lengths and angles of the thiazole ring compared to an unsubstituted parent molecule. For instance, the C6-C7 and C7-S bonds may be slightly shortened due to the inductive pull of the substituent.

Computational and Theoretical Investigations of Imidazo 5,1 B Thiazole Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed study of molecular-level phenomena. These methods are used to determine the electronic distribution, molecular geometry, and energetic properties of compounds like 7-Trifluoroacetylimidazo[5,1-b]thiazole. By solving approximations of the Schrödinger equation, chemists can predict a wide range of properties that are often difficult or impossible to measure experimentally.

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of organic molecules due to its balance of accuracy and computational cost. acs.org DFT calculations are employed to optimize the molecular geometry of imidazo[5,1-b]thiazole (B6145799) derivatives, providing precise information on bond lengths, bond angles, and dihedral angles. nih.govresearchgate.net These studies often utilize basis sets like B3LYP/6-31G(d) to model the electronic distribution. nih.gov

DFT is also used to calculate various electronic properties, such as the molecular electrostatic potential (MEP). The MEP map is a valuable tool for identifying the electron-rich and electron-deficient regions of a molecule, which helps in predicting sites for electrophilic and nucleophilic attack. najah.edu For the imidazo[5,1-b]thiazole core, DFT studies can elucidate how different substituents alter the electronic landscape of the heterocyclic system. researchgate.netresearchgate.net

ParameterDescriptionTypical Application for Imidazo[5,1-b]thiazole
Optimized GeometryThe lowest energy arrangement of atoms in the molecule.Provides accurate bond lengths and angles for the fused ring system.
Molecular Electrostatic Potential (MEP)Visualizes the charge distribution and predicts reactive sites.Identifies nucleophilic (negative potential) and electrophilic (positive potential) regions.
Dipole MomentA measure of the overall polarity of the molecule.Helps predict solubility and intermolecular interactions.
Total EnergyThe calculated total energy of the molecule in its optimized state.Used to compare the relative stability of different isomers or conformers.

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. irjweb.com The energies of these orbitals and the gap between them (the HOMO-LUMO gap, ΔE) are critical descriptors of a molecule's chemical reactivity, kinetic stability, and electronic properties. irjweb.comresearchgate.net

Compound SystemHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Reference
CzBBIT (Imidazo[2,1-b]thiazine derivative)-5.49-1.194.30 nih.gov
2CzBBIT (Imidazo[2,1-b]thiazine derivative)-5.23-1.313.92 nih.gov
Generic Imidazole (B134444) Derivative-6.29-1.814.48 irjweb.com

Molecular Dynamics Simulations for Conformational Sampling

While quantum chemical calculations provide insight into static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules, providing a detailed picture of conformational changes and intermolecular interactions. researchgate.net

For imidazo[5,1-b]thiazole derivatives, MD simulations are particularly useful in the context of drug design to assess the stability of a ligand within the binding pocket of a biological target, such as an enzyme or receptor. najah.eduresearchgate.net These simulations can confirm the stability of protein-ligand complexes predicted by molecular docking and reveal how the molecule's conformation adapts to its environment. najah.edu By sampling a wide range of possible conformations, MD provides a more realistic understanding of the molecule's flexibility and binding dynamics.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify the most likely pathway from reactants to products, including the structures of intermediates and transition states. This information is invaluable for understanding how a reaction occurs and for optimizing reaction conditions to improve yields and selectivity.

For the synthesis of the imidazo[2,1-b]thiazole (B1210989) scaffold, computational studies have detailed the mechanistic pathway, which can involve a sequence of steps such as amine-induced N-deprotection, oxidative aminocarbonylation, dearomative cyclization, and final aromatization. d-nb.info By calculating the energy barriers associated with each step, theoretical models can explain observed product distributions and guide the development of new synthetic methodologies for related heterocyclic systems like this compound. researchgate.net

Theoretical Examination of the Trifluoroacetyl Moiety's Impact on Molecular Properties

The introduction of a trifluoroacetyl group (-COCF₃) at the 7-position of the imidazo[5,1-b]thiazole ring is expected to have a profound impact on the molecule's properties. The trifluoroacetyl group is a potent electron-withdrawing group due to the strong inductive effect of the three fluorine atoms. researchgate.netbath.ac.uk

Theoretical examinations can predict several key changes:

Electronic Properties : The electron-withdrawing nature of the trifluoroacetyl group will significantly lower the electron density of the fused heterocyclic ring system. This is predicted to lower the energy levels of both the HOMO and LUMO. The change in the HOMO-LUMO gap would, in turn, affect the molecule's reactivity and spectral properties.

Reactivity : The decreased electron density on the ring system would make it less susceptible to electrophilic substitution and potentially more reactive towards nucleophilic attack.

Lipophilicity : The presence of fluorine atoms generally increases a molecule's lipophilicity (its ability to dissolve in fats, oils, and non-polar solvents). nih.gov This can have significant implications for its behavior in biological systems.

Intermolecular Interactions : The carbonyl oxygen and fluorine atoms of the trifluoroacetyl group can act as hydrogen bond acceptors, potentially influencing the molecule's crystal packing and interactions with biological targets.

Molecular PropertyPredicted Impact of 7-Trifluoroacetyl GroupReason
Electron Density on RingDecreaseStrong electron-withdrawing inductive effect of the -COCF₃ group.
HOMO/LUMO Energy LevelsLoweredStabilization of molecular orbitals due to electron withdrawal.
Reactivity towards ElectrophilesDecreaseReduced electron density makes the ring less nucleophilic.
Reactivity towards NucleophilesIncreaseIncreased electron deficiency makes the ring more susceptible to nucleophilic attack.
Lipophilicity (logP)IncreaseContribution of fluorine atoms to overall non-polar character. nih.gov

Structure Activity Relationship Sar Studies and Molecular Interaction Profiling

Exploration of Substituent Effects on Molecular Recognition and Binding

Influence of the Trifluoroacetyl Group on Ligand-Target Interactions

The trifluoroacetyl moiety is a powerful functional group known to act as a "warhead" in inhibitor design. Trifluoromethyl ketones (TFMKs) are recognized as a class of potent, reversible inhibitors for a variety of hydrolase enzymes, including serine and cysteine proteases. nih.govnih.gov The high efficacy of this group stems from the strong electron-withdrawing nature of its three fluorine atoms. researchgate.net

This effect renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack from amino acid residues—such as serine or cysteine—in an enzyme's active site. This interaction results in the formation of a stable, yet reversible, tetrahedral covalent adduct (a hemiketal or hemithioketal). nih.govresearchgate.net This adduct mimics the transition state of the enzymatic reaction, effectively blocking the enzyme's catalytic activity. nih.gov The importance of fluorination is highlighted by studies showing that removing fluorine atoms from a TFMK inhibitor can decrease its potency by 15- to 30-fold. nih.gov Furthermore, the ketone's carbonyl oxygen is well-positioned to form crucial hydrogen bonds within the target's oxyanion hole, further stabilizing the inhibitor-enzyme complex. acs.org

Role of the Imidazo[5,1-b]thiazole (B6145799) Core in Molecular Scaffolds

The fused imidazo (B10784944) nih.govresearchgate.netthiazole (B1198619) ring system is considered a privileged scaffold in medicinal chemistry due to its presence in numerous biologically active compounds. nih.gov The most well-known example is Levamisole, a drug possessing an imidazo[2,1-b]thiazole (B1210989) core that has been used for its antihelminthic and immunomodulatory properties. nih.govresearchgate.net

This rigid, bicyclic core provides a stable and defined three-dimensional framework, orienting substituents in specific vectors to optimize interactions with biological targets. nih.gov The scaffold itself is not merely an inert anchor; its nitrogen and sulfur heteroatoms can participate directly in molecular recognition through hydrogen bonding and other non-covalent interactions. nih.gov Derivatives of the imidazothiazole core have been investigated for a wide spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities, demonstrating its versatility in drug design. nih.govresearchgate.net

Molecular Docking and In Silico Screening for Target Prediction

Computational methods, particularly molecular docking, are integral to predicting and understanding the interactions of imidazothiazole derivatives with biological targets. nih.govbio-conferences.org Such in silico studies have been widely applied to this class of compounds to elucidate their binding modes with various enzymes and receptors. nih.govjpsionline.com

For instance, docking studies were crucial in confirming the anticipated binding mode of a series of benzo[d]imidazo[5,1-b]thiazole derivatives, which are structurally related to 7-Trifluoroacetylimidazo[5,1-b]thiazole, as inhibitors of Phosphodiesterase 10A (PDE10A). nih.govresearchgate.net Similar computational approaches have successfully predicted interactions between imidazo[2,1-b]thiazole derivatives and targets such as 15-lipoxygenase and focal adhesion kinase. nih.govnih.gov These studies allow researchers to visualize key interactions, such as hydrogen bonds and hydrophobic contacts, which govern binding affinity and selectivity, thereby guiding the rational design of more potent and specific inhibitors. nih.gov

Identification and Characterization of Molecular Targets and Pathways

Based on the known activities of its core structure and functional group, this compound is predicted to interact with several key enzymatic and receptor pathways.

Enzymatic Targets (e.g., Phosphodiesterase 10A (PDE10A), Caspases, Succinate Dehydrogenase, Kinases, Lipoxygenases)

Phosphodiesterase 10A (PDE10A): The imidazo[5,1-b]thiazole scaffold has been identified as a promising core for the development of PDE10A inhibitors. Research on a series of benzo[d]imidazo[5,1-b]thiazole compounds led to the discovery of potent inhibitors of this enzyme, which is a key target for neuropsychiatric disorders. nih.gov The table below, adapted from studies on related imidazo-based scaffolds, illustrates how structural modifications impact PDE10A inhibitory activity, highlighting the importance of the core structure. nih.gov

Compound AnalogueCore StructureKey SubstituentPDE10A IC₅₀ (nM)
Ketobenzimidazole 1BenzimidazoleMorpholine4.5
Imidazo[4,5-b]pyridine 2Imidazo[4,5-b]pyridineNone15.1
Amino Benzthiazole 4Imidazo[4,5-b]pyridineBenzthiazole5.7
Methylpyridine 7Imidazo[4,5-b]pyridineMethylpyridine4.1

Caspases: While direct evidence linking imidazo[5,1-b]thiazole to caspases is limited, the trifluoroacetyl group strongly suggests potential activity. Caspases are cysteine proteases, and TFMKs are well-established inhibitors of this enzyme class through the formation of a reversible hemithioketal adduct with the catalytic cysteine. nih.gov Furthermore, studies on other heterocyclic thiazole derivatives have demonstrated an ability to induce apoptosis by increasing the expression levels of caspase-3, -8, and -9. frontiersin.org

Succinate Dehydrogenase (SDH): SDH is a critical enzyme in cellular respiration and a validated target for antifungal agents. Thiazole carboxamide derivatives have been successfully developed as potent SDH inhibitors. researchgate.netbohrium.com Given the known antifungal properties of many imidazothiazole compounds, SDH represents a plausible enzymatic target for this scaffold. nih.gov

Kinases: The imidazothiazole scaffold is a cornerstone in the development of kinase inhibitors for cancer therapy. researchgate.net Derivatives have been shown to potently inhibit a range of kinases, including B-Raf, Focal Adhesion Kinase (FAK), and Epidermal Growth Factor Receptor (EGFR). nih.govresearchgate.netresearchgate.net The scaffold acts as a foundation for building molecules that can compete for the ATP-binding site of these enzymes. The table below shows IC₅₀ values for representative imidazo[2,1-b]thiazole derivatives against various kinases, demonstrating the broad applicability of this core structure.

Target KinaseDerivative TypeIC₅₀ ValueReference
B-RAF (V600E)Phenyl sulfonyl derivative23.1 nM rsc.org
FAKSpiro-thiazolidinone derivativeHigh Activity (Qualitative) nih.gov
IGF-1R(Imidazo[2,1-b]thiazol-5-yl)pyrimidine41 nM rsc.org
Pim-1 KinaseBis-thiazole derivativeInhibition Observed frontiersin.org

Lipoxygenases (LOX): Imidazo[2,1-b]thiazole derivatives have been explicitly identified as novel inhibitors of 15-lipoxygenase (15-LOX), an enzyme involved in inflammatory pathways. nih.gov In one study, a derivative was found to be twice as potent as the reference inhibitor quercetin. Molecular docking confirmed that these compounds fit properly within the enzyme's active site, with hydrophobic interactions playing a key role in the binding process. nih.gov

Receptor Interactions

While much of the research on imidazothiazoles has focused on enzymatic targets, their potential for interacting with receptors is also recognized. nih.gov The rigid core structure is suitable for presenting functional groups in a precise orientation required for binding to receptor pockets.

Evidence for this comes from related scaffolds, such as pyrazolo[5,1-b]thiazole, where derivatives have been developed as potent antagonists for the Corticotropin-Releasing Factor 1 (CRF1) receptor, a G-protein coupled receptor involved in stress responses. This demonstrates the capability of the fused thiazole heterocyclic system to engage with complex receptor targets.

Cellular Components and Processes

Imidazo[5,1-b]thiazole derivatives exert their biological effects by interacting with and disrupting fundamental cellular components and processes.

DNA Repair Pathways: Certain imidazo[2,1-b]thiazole derivatives have been shown to interfere with DNA repair mechanisms, a critical process for cell survival. For instance, studies on noscapine (B1679977) conjugates incorporating an imidazothiazole moiety demonstrated the induction of cleavage of the DNA repair enzyme Poly (ADP-ribose) polymerase (PARP). acs.org The cleavage of PARP from its standard 116 kDa form to an inactive 89 kDa fragment is a hallmark of apoptosis and indicates that the compound's cytotoxic effects are, in part, mediated by compromising the cell's ability to repair DNA damage. acs.org

Fungal Cell Membrane Integrity: A significant mechanism of action for some imidazo[5,1-b]thiazole derivatives is the disruption of fungal cell membranes. Research on novel derivatives containing a pyrazole (B372694) ring has shown a pronounced detrimental effect on the integrity of the fungal cell membrane. nih.govresearchgate.net Microscopic analysis revealed that treatment with these compounds leads to altered mycelial morphology. researchgate.net This physical damage is further evidenced by an increase in cell membrane permeability, leading to the leakage of cellular contents, which ultimately contributes to the compound's antifungal activity. nih.govresearchgate.net

Inhibition of Peptidoglycan Cross-linking: The antibacterial activity of certain imidazo[5,1-b]thiazole derivatives is linked to the inhibition of peptidoglycan synthesis, an essential process for maintaining the bacterial cell wall. This inhibition is achieved by targeting penicillin-binding proteins (PBPs), specifically PBP2a in methicillin-resistant Staphylococcus aureus (MRSA). mdpi.comnih.gov PBP2a is a transpeptidase that facilitates the cross-linking of peptidoglycan chains. nih.gov By binding to and inhibiting this enzyme, the derivatives prevent the proper formation of the cell wall, compromising its structural integrity. mdpi.comnih.gov

Cellular Target/ProcessEffect of Imidazo[5,1-b]thiazole DerivativesExample Compound ClassSource(s)
DNA Repair (PARP) Induces cleavage of the enzyme, hindering DNA repair.Imidazo[2,1-b]thiazole-noscapine conjugates acs.org
Fungal Cell Membrane Disrupts integrity, increases permeability, alters morphology.Imidazo[5,1-b]thiazole derivatives with a pyrazole ring nih.govresearchgate.net
Peptidoglycan Synthesis Inhibits cross-linking by targeting PBP2a.7-acylated imidazo[5,1-b]thiazole carbapenems mdpi.comnih.gov

Mechanisms of Molecular Engagement and Modulation by Imidazo[5,1-b]thiazole Derivatives, including "this compound"

The biological activities of imidazo[5,1-b]thiazole derivatives stem from their ability to engage with and modulate specific molecular pathways.

Apoptosis Induction Pathways at the Molecular Level

A primary mechanism through which imidazo[5,1-b]thiazole and related thiazole derivatives exhibit anticancer activity is the induction of apoptosis, or programmed cell death. nih.gov This process is triggered through multiple molecular events. Dysregulation of apoptosis is a recognized hallmark of cancer. nih.gov

Studies have shown that these compounds can induce cell death via early apoptosis in a concentration-dependent manner. nih.gov The process often involves the activation of caspases, a family of protease enzymes central to the apoptotic cascade. acs.orgnih.gov For example, treatment with certain thiazole derivatives leads to the proteolytic cleavage and activation of caspase-3. acs.org This activation is a key step that leads to the cleavage of other cellular proteins, including the DNA repair enzyme PARP, ultimately dismantling the cell. acs.org The induction of apoptosis can proceed through the intrinsic, or mitochondrial, pathway. nih.gov This is supported by findings that some derivatives alter the mitochondrial membrane potential, a critical event in this pathway. nih.gov

Apoptotic EventObservation with Thiazole DerivativesSource(s)
Cell Death Mechanism Induces early apoptosis in a dose-dependent manner. nih.gov
Caspase Activation Triggers proteolytic cleavage of caspase-3. acs.orgnih.gov
PARP Cleavage Leads to cleavage of PARP into an inactive form. acs.org
Mitochondrial Involvement Alters the mitochondrial membrane potential. nih.gov

Enzyme Inhibition Mechanisms (e.g., mTOR inhibition)

Imidazo[5,1-b]thiazole derivatives can function as inhibitors of key enzymes involved in cell signaling and survival pathways. One such critical pathway is the FAK/AKT/mTOR signaling cascade, which is often overactive in cancer and promotes cell proliferation and survival. nih.gov

Mechanistic studies of some imidazo[2,1-b]thiazole compounds revealed a strong reduction in the phosphorylation of Akt at the Ser473 position. researchgate.net The inhibition of Akt phosphorylation prevents its activation, which in turn disrupts downstream signaling to mTOR (mammalian target of rapamycin). nih.gov The FAK/AKT/mTOR pathway is involved in regulating mitochondrial apoptosis. nih.gov By inhibiting this pathway, these derivatives can suppress signals that promote cell survival, thereby sensitizing cancer cells to apoptosis. nih.gov The inhibition of this pathway contributes to the pro-apoptotic effects of the compounds, including the activation of caspases and the regulation of apoptosis-related proteins. nih.gov

Reactive Oxygen Species (ROS) Generation as a Molecular Event

The generation of reactive oxygen species (ROS) is another significant molecular event triggered by imidazo[5,1-b]thiazole derivatives that contributes to their cytotoxicity. nih.gov Mitochondria are a major source of ROS production, and an excess level of ROS can enhance oxidative stress. nih.gov

Research indicates a differentiation in ROS levels between normal and cancer cells, which may provide an opportunity to selectively induce cancer cell death. nih.gov Treatment with imidazo[5,1-b]thiazole derivatives can lead to an increase in intracellular ROS levels. nih.govnih.gov This elevation of ROS alters the mitochondrial membrane potential, causing mitochondrial dysfunction, which is a direct trigger for apoptosis. nih.gov This rapid increase in intracellular ROS is a key initiating event that leads to subsequent apoptotic cell death. nih.gov

Interaction with Penicillin-Binding Protein 2 (PBP2a)

In the context of antibacterial activity, particularly against MRSA, a key molecular engagement is the interaction with Penicillin-Binding Protein 2a (PBP2a). mdpi.comnih.gov MRSA gains its resistance to β-lactam antibiotics through the acquisition of the mecA gene, which encodes for PBP2a. mdpi.comnih.gov PBP2a has a low affinity for most β-lactam antibiotics, allowing it to continue synthesizing the bacterial cell wall even in their presence. mdpi.com

A series of carbapenems featuring 7-acylated imidazo[5,1-b]thiazole-2-yl groups have been synthesized and evaluated for their bactericidal properties. mdpi.com One notable compound, ME1036, which contains a 7-(1-carbamoyl-methyl pyridinium-3-yl) carbonyl imidazo[5,1-b]thiazole-2-yl group, demonstrated a strong affinity for various PBPs, including the resistant PBP2a. nih.gov By binding to PBP2a, these derivatives inhibit its transpeptidase activity, which is crucial for the final step of peptidoglycan cross-linking. nih.gov This interaction effectively overcomes the primary resistance mechanism of MRSA, restoring susceptibility to this class of antibiotics.

Future Perspectives in Imidazo 5,1 B Thiazole Research

Emerging Synthetic Methodologies for Complex Derivatives

The development of novel and efficient synthetic routes is crucial for expanding the chemical diversity of imidazo[5,1-b]thiazole (B6145799) derivatives. Traditional methods are being supplemented and replaced by more advanced strategies that offer greater control, higher yields, and the ability to generate complex, multi-functionalized molecules.

Recent advancements have moved beyond simple condensations. Methodologies such as the Vilsmeier-Haack reaction are used to introduce formyl groups, which can then be converted into Schiff bases and subsequently cyclized to create more elaborate structures. chemmethod.comresearchgate.netnih.gov Another significant approach is the "intermediate derivatization method," which modifies an existing active skeleton to produce novel derivatives with potentially enhanced biological activity. nih.gov

Modern synthetic protocols also include multicomponent reactions, often assisted by microwave irradiation, and catalyst-based C-C coupling reactions like the Suzuki-Miyaura cross-coupling, which allow for the introduction of diverse substituents. bohrium.com Furthermore, efficient thioamination protocols have been developed, enabling the rapid assembly of the fused heterocyclic framework from precursors like β-nitroalkenes under mild conditions. jetir.org The Huisgen 1,3-dipolar cycloaddition, a cornerstone of "click chemistry," is also being employed to link the imidazo[2,1-b]thiazole (B1210989) core to other molecular fragments, such as triazoles, creating complex conjugates. nih.gov

Table 1: Overview of Emerging Synthetic Methodologies

Methodology Description Key Features Reference(s)
Vilsmeier-Haack Reaction Introduction of a formyl group onto the imidazo[2,1-b]thiazole core, which serves as a handle for further derivatization. Versatile for creating aldehyde intermediates. chemmethod.comresearchgate.netnih.gov
Intermediate Derivatization Modification of a known bioactive imidazo[5,1-b]thiazole intermediate to generate new analogues. Enhances success rate by building on proven scaffolds. nih.gov
Thioamination Protocols A cascade reaction involving sequential C–N and C–S bond formation to assemble the core framework. High efficiency, mild conditions, broad functional group tolerance. jetir.org
Click Chemistry Use of reactions like the Huisgen 1,3-dipolar cycloaddition to conjugate the core with other molecular units. High yield, simple reaction conditions, creates complex conjugates. nih.gov
Coupling Reactions Suzuki-Miyaura and other cross-coupling reactions to introduce aryl or other substituents. Allows for significant structural diversity. bohrium.com

Advanced Computational Approaches for Rational Design

Computational chemistry has become an indispensable tool in the rational design of novel imidazo[5,1-b]thiazole derivatives. These approaches minimize the time and cost associated with drug discovery by predicting the biological activity and pharmacokinetic properties of candidate molecules before their synthesis. nih.govmdpi.com

Molecular docking and dynamics studies are frequently used to understand the putative binding patterns of derivatives with their biological targets. rsc.org For instance, these methods have been used to model the interaction of imidazo[2,1-b]thiazole compounds with targets like the Pantothenate synthetase of Mycobacterium tuberculosis. rsc.org Scaffold-hopping strategies, guided by computational analysis, are employed to design novel core structures that retain the key binding interactions of a known inhibitor while possessing different chemical features. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) studies help identify the key chemical features responsible for a compound's biological activity. mdpi.com In conjunction with pharmacophore mapping, which identifies the essential 3D arrangement of functional groups required for activity, these models guide the design of new molecules with enhanced potency. mdpi.com Virtual screening of large chemical databases using these validated pharmacophore models can rapidly identify new potential hits for further development. mdpi.com Additionally, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are crucial for evaluating the drug-likeness of designed compounds early in the discovery process. rsc.org

Expanding the Landscape of Molecular Targets and Mechanisms

The imidazo[5,1-b]thiazole scaffold has been associated with a broad spectrum of biological activities, including anticancer, antimicrobial, antifungal, and anti-inflammatory effects. bohrium.comontosight.ai Ongoing research continues to uncover new molecular targets and elucidate the mechanisms through which these compounds exert their effects.

In oncology, these derivatives have been shown to act through multiple mechanisms. They can function as microtubule-destabilizing agents, inducing cell cycle arrest in the G2/M phase and leading to apoptosis. nih.govresearchgate.netnih.gov Other anticancer mechanisms include the inhibition of specific enzymes like Epidermal Growth Factor Receptor (EGFR) kinase and targeting components of the mitochondrial electron transport chain, such as QcrB. mdpi.comresearchgate.net Some derivatives trigger mitochondria-mediated apoptosis by increasing reactive oxygen species (ROS) and altering the mitochondrial membrane potential, which in turn arrests the cell cycle in the G0/G1 phase. nih.gov

As antimicrobial agents, their mechanisms are also varied. Against certain fungi, imidazo[5,1-b]thiazole derivatives have been shown to disrupt the integrity of the fungal cell membrane. nih.gov In the context of antitubercular activity, specific targets such as Pantothenate synthetase have been identified, highlighting the potential for selective inhibition of microbial pathways. rsc.org

Table 2: Selected Molecular Targets and Mechanisms of Imidazo[5,1-b]thiazole Derivatives

Therapeutic Area Molecular Target / Mechanism Effect Reference(s)
Anticancer Tubulin Polymerization Inhibition of microtubule assembly, G2/M cell cycle arrest nih.govresearchgate.netnih.gov
EGFR Kinase Inhibition of signaling pathways for cell proliferation mdpi.com
Mitochondrial Function Increased ROS, altered membrane potential, G0/G1 arrest nih.gov
QcrB (Cytochrome bcc-aa3 super complex) Inhibition of mycobacterial electron transport chain researchgate.net
Antifungal Fungal Cell Membrane Disruption of membrane integrity nih.gov
Antitubercular Pantothenate Synthetase Inhibition of a key enzyme in M. tuberculosis rsc.org

Challenges and Opportunities in Developing Novel Imidazo[5,1-b]thiazole-Based Research Probes, with a focus on "7-Trifluoroacetylimidazo[5,1-b]thiazole"

Research probes are essential tools for dissecting biological pathways and validating drug targets. The development of probes from the imidazo[5,1-b]thiazole class presents both challenges and significant opportunities, particularly when considering specific derivatives like this compound.

A primary challenge is the lack of detailed biological characterization for many derivatives, including this compound. While its general synthesis from 2-aminothiazole (B372263) and a trifluoroacetylating agent is known, and it is suggested to have potential as an antimicrobial or anticancer lead compound, its specific molecular targets and mechanisms of action remain uncharacterized. evitachem.com Without this information, its rational development into a selective research probe is difficult.

However, the unique structure of this compound offers distinct opportunities. The trifluoroacetyl group is a strong electron-withdrawing moiety and can serve as a reactive handle for further chemical modification. This feature could be exploited to attach reporter tags (e.g., fluorophores, biotin) or photo-affinity labels, transforming the core molecule into a probe for target identification and imaging studies. This compound can act as a valuable building block for creating more complex molecules tailored for specific biological investigations. evitachem.com

The opportunity lies in leveraging the known targets of the broader imidazo[5,1-b]thiazole family. This compound could serve as a starting point or a fragment for designing probes aimed at tubulin, specific kinases, or microbial enzymes. nih.govmdpi.comresearchgate.net The trifluoromethyl group itself can enhance binding affinity and metabolic stability, properties that are highly desirable in a research probe. The key step forward will be to systematically screen this compound against a panel of known imidazo[5,1-b]thiazole targets to identify a specific interaction that can be optimized and exploited for the development of a potent and selective chemical probe.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
2-aminothiazole
trifluoroacetic anhydride (B1165640)
triazoles

Q & A

Q. What are the most reliable synthetic routes for 7-trifluoroacetylimidazo[5,1-b]thiazole?

Methodological Answer: The synthesis typically involves Friedel-Crafts acylation under solvent-free conditions using Eaton’s reagent (P₂O₅·MeSO₃H), which achieves high yields (90–96%) and selectivity. Key steps include:

  • Reacting imidazo[5,1-b]thiazole derivatives with trifluoroacetic anhydride under controlled temperature (50–60°C).
  • Monitoring reaction progress via thin-layer chromatography (TLC) on silica gel with UV detection .
  • Purification via column chromatography using ethyl acetate/hexane gradients.

Alternative routes involve refluxing 1,2-diaminoethane with carbon disulfide in H₂O/EtOH to form imidazothiazole precursors, followed by trifluoroacetylation .

Q. How is structural characterization performed for this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆) confirm substituent positions, with trifluoroacetyl groups showing distinct ¹⁹F signals at ~−70 ppm.
  • Mass Spectrometry (ESI-MS): Validates molecular weight and fragmentation patterns.
  • X-ray Crystallography: Resolves crystal packing and bond angles (e.g., C=O bond length ~1.21 Å), though this requires high-purity crystals .
  • Melting Point Analysis: Open capillary methods (e.g., electrothermal 9200 apparatus) ensure purity (>95%) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve trifluoroacetylation yields?

Methodological Answer:

  • Solvent-Free Systems: Reduce side reactions and enhance selectivity. Eaton’s reagent is preferred due to its dual acid catalyst and dehydrating properties .
  • Temperature Control: Maintain 50–60°C to avoid decomposition of the trifluoroacetyl group.
  • Substituent Effects: Electron-withdrawing groups on the imidazo[5,1-b]thiazole core improve acylation efficiency. For example, nitro or halogen substituents at position 5 increase electrophilic reactivity .

Q. What strategies validate the structure-activity relationship (SAR) of this compound derivatives?

Methodological Answer:

  • COX-2 Inhibition Assays: Test derivatives using in vitro cyclooxygenase (COX) enzyme kits. Substituents at C-5 (e.g., methylsulfonylphenyl) enhance COX-2 selectivity (IC₅₀ < 0.1 μM) by fitting into the enzyme’s hydrophobic pocket .
  • Molecular Docking: Use software like AutoDock Vina to simulate binding interactions with COX-2 (PDB ID: 5KIR).
  • Comparative SAR: Replace trifluoroacetyl with acetyl or benzoyl groups to assess electronic effects on bioactivity .

Q. How are biological mechanisms of action investigated for this compound?

Methodological Answer:

  • Anti-inflammatory Activity: Measure inhibition of NO, IL-6, and TNF-α in LPS-stimulated RAW264.7 macrophages via ELISA. Dose-dependent suppression (e.g., 10–50 μM) indicates NF-κB pathway modulation .
  • Anticancer Screening: Use MTT assays on melanoma (A375) or breast cancer (MCF-7) cell lines. IC₅₀ values <10 μM suggest apoptosis induction via caspase-3 activation .
  • Antimicrobial Testing: Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values ≤8 μg/mL indicating potency .

Q. How are contradictory data on substituent effects resolved?

Methodological Answer:

  • Meta-Analysis: Compare datasets from multiple studies. For example, conflicting reports on C-5 substituent effects (e.g., nitro vs. methyl groups) are resolved by standardizing assay conditions (e.g., cell line selection, incubation time) .
  • Computational Modeling: Density Functional Theory (DFT) calculates substituent electronic parameters (σ, π values) to predict bioactivity trends .
  • Experimental Validation: Synthesize and test derivatives with controlled variables (e.g., fixed substituent position, varying electronic profiles) .

Data Contradiction Analysis

Q. Why do some studies report divergent bioactivity profiles for similar derivatives?

Methodological Answer:

  • Cell Line Variability: Differences in membrane permeability (e.g., A375 vs. HeLa cells) affect compound uptake.
  • Assay Conditions: Varying pH, serum content, or incubation times alter results. Standardize protocols per CLSI guidelines .
  • Impurity Artifacts: Trace solvents (e.g., DMF) or unreacted intermediates may skew data. Validate purity via HPLC (>98%) before testing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.